Cas no 1782475-64-2 (Tert-butyl N-[3-(methylamino)butyl]carbamate)
Tert-butyl N-[3-(methylamino)butyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-4721058
- SCHEMBL18463269
- Tert-butyl N-[3-(methylamino)butyl]carbamate
- 1782475-64-2
-
- Inchi: 1S/C10H22N2O2/c1-8(11-5)6-7-12-9(13)14-10(2,3)4/h8,11H,6-7H2,1-5H3,(H,12,13)
- InChI Key: RDMLKVWMUSZEGD-UHFFFAOYSA-N
- SMILES: O(C(NCCC(C)NC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 202.168127949g/mol
- Monoisotopic Mass: 202.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 50.4Ų
Tert-butyl N-[3-(methylamino)butyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4721058-0.05g |
tert-butyl N-[3-(methylamino)butyl]carbamate |
1782475-64-2 | 95% | 0.05g |
$197.0 | 2023-05-30 | |
| Enamine | EN300-4721058-0.1g |
tert-butyl N-[3-(methylamino)butyl]carbamate |
1782475-64-2 | 95% | 0.1g |
$293.0 | 2023-05-30 | |
| Enamine | EN300-4721058-0.25g |
tert-butyl N-[3-(methylamino)butyl]carbamate |
1782475-64-2 | 95% | 0.25g |
$418.0 | 2023-05-30 | |
| Enamine | EN300-4721058-0.5g |
tert-butyl N-[3-(methylamino)butyl]carbamate |
1782475-64-2 | 95% | 0.5g |
$656.0 | 2023-05-30 | |
| Enamine | EN300-4721058-1.0g |
tert-butyl N-[3-(methylamino)butyl]carbamate |
1782475-64-2 | 95% | 1g |
$842.0 | 2023-05-30 | |
| Enamine | EN300-4721058-2.5g |
tert-butyl N-[3-(methylamino)butyl]carbamate |
1782475-64-2 | 95% | 2.5g |
$1650.0 | 2023-05-30 | |
| Enamine | EN300-4721058-5.0g |
tert-butyl N-[3-(methylamino)butyl]carbamate |
1782475-64-2 | 95% | 5g |
$2443.0 | 2023-05-30 | |
| Enamine | EN300-4721058-10.0g |
tert-butyl N-[3-(methylamino)butyl]carbamate |
1782475-64-2 | 95% | 10g |
$3622.0 | 2023-05-30 | |
| Aaron | AR0293NH-50mg |
tert-butylN-[3-(methylamino)butyl]carbamate |
1782475-64-2 | 95% | 50mg |
$296.00 | 2025-02-17 | |
| Aaron | AR0293NH-100mg |
tert-butylN-[3-(methylamino)butyl]carbamate |
1782475-64-2 | 95% | 100mg |
$428.00 | 2025-02-17 |
Tert-butyl N-[3-(methylamino)butyl]carbamate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Tert-butyl N-[3-(methylamino)butyl]carbamate
Introduction to Tert-butyl N-[3-(methylamino)butyl]carbamate (CAS No. 1782475-64-2)
Tert-butyl N-[3-(methylamino)butyl]carbamate, a compound with the chemical formula C11H22N2O2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number CAS No. 1782475-64-2, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a tert-butyl group and a carbamate moiety in its structure contributes to its reactivity and utility in various synthetic pathways.
The compound's structure consists of a carbamate functional group attached to a butyl chain, which is further substituted with a methylamino group. This specific arrangement of functional groups makes Tert-butyl N-[3-(methylamino)butyl]carbamate a versatile intermediate in organic synthesis. The tert-butyl group, known for its stability and steric hindrance, plays a crucial role in directing reactions and protecting reactive sites during synthesis.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known to exhibit properties such as insecticidal, herbicidal, and pharmaceutical effects. The research on Tert-butyl N-[3-(methylamino)butyl]carbamate has been particularly focused on its potential as a precursor in the synthesis of bioactive molecules.
One of the most promising applications of this compound is in the field of medicinal chemistry. Researchers have been exploring its use as a building block for the synthesis of new drugs targeting various diseases. The unique structural features of Tert-butyl N-[3-(methylamino)butyl]carbamate make it an attractive candidate for further development. For instance, its ability to undergo selective reactions while maintaining stability has made it valuable in multi-step synthetic routes.
The pharmacological activity of Tert-butyl N-[3-(methylamino)butyl]carbamate has been studied extensively in academic and industrial research settings. Initial studies have suggested that this compound may have potential therapeutic effects in areas such as pain management and anti-inflammatory treatments. The presence of both amino and carbamate groups allows for interactions with biological targets, making it a promising candidate for drug design.
Recent advancements in computational chemistry have also contributed to the understanding of Tert-butyl N-[3-(methylamino)butyl]carbamate's behavior. Molecular modeling studies have helped researchers predict how this compound might interact with biological receptors, providing insights into its potential pharmacological effects. These computational approaches are increasingly being used alongside traditional experimental methods to accelerate drug discovery processes.
The synthesis of Tert-butyl N-[3-(methylamino)butyl]carbamate involves several key steps that highlight the importance of careful reaction optimization. The introduction of the carbamate group typically requires the reaction of an amine with a carbonyl compound under controlled conditions. The subsequent substitution of the methylamino group and the tert-butyl protection are critical steps that ensure the desired product is obtained with high yield and purity.
In industrial settings, the production of Tert-butyl N-[3-(methylamino)butyl]carbamate follows stringent quality control measures to ensure consistency and reliability. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify the structure and purity of the compound. These methods provide detailed information about the molecular structure, helping researchers confirm that the synthesized product matches the intended specifications.
The environmental impact of producing and using Tert-butyl N-[3-(methylamino)butyl]carbamate is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Sustainable practices in chemical synthesis are becoming increasingly important as industries strive to meet environmental regulations while maintaining high standards of product quality.
Future research on Tert-butyl N-[3-(methylamino)butyl]carbamate is likely to focus on expanding its applications in drug development. By modifying its structure or exploring new synthetic pathways, researchers aim to uncover additional biological activities and improve its efficacy as a pharmaceutical intermediate. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in driving these advancements forward.
The versatility of Tert-butyl N-[3-(methylamino)butyl]carbamate makes it a valuable asset in the chemical toolbox for drug discovery. Its unique structural features and reactivity profile offer numerous possibilities for innovation in medicinal chemistry. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the development of next-generation therapeutics.
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